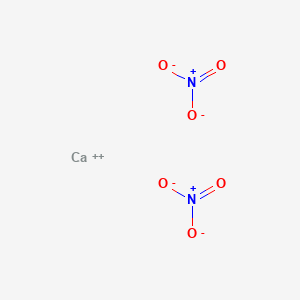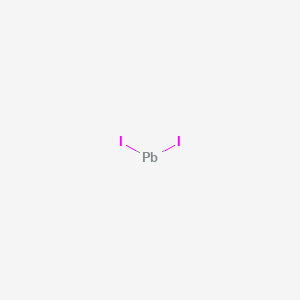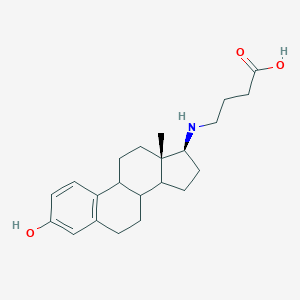
Citrato de manganeso
Descripción general
Descripción
El citrato de manganeso es un compuesto formado por la combinación de manganeso y ácido cítrico. Es una forma suplementaria de manganeso, un mineral esencial necesario para diversas funciones biológicas. El this compound se utiliza a menudo en suplementos dietéticos para abordar las deficiencias de manganeso y es conocido por su papel en la activación de enzimas, la formación de huesos y las funciones antioxidantes .
Aplicaciones Científicas De Investigación
El citrato de manganeso tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y como precursor para sintetizar otros compuestos de manganeso.
Biología: Se estudia su papel en la activación de enzimas y como cofactor para diversos procesos biológicos.
Medicina: Se investiga su posible efecto terapéutico, incluido su uso en suplementos dietéticos para abordar las deficiencias de manganeso.
Industria: Se utiliza en la producción de baterías, cerámica y otras aplicaciones industriales .
Mecanismo De Acción
El citrato de manganeso ejerce sus efectos principalmente a través de su función como cofactor para diversas enzimas. Participa en reacciones enzimáticas implicadas en el metabolismo de aminoácidos, colesterol, glucosa y carbohidratos. El this compound también desempeña un papel en la defensa antioxidante al activar la superóxido dismutasa de manganeso, una enzima que ayuda a neutralizar las especies reactivas de oxígeno. Los objetivos moleculares y las vías implicadas incluyen enzimas como la arginasa y la piruvato carboxilasa .
Análisis Bioquímico
Biochemical Properties
Manganese citrate plays a significant role in biochemical reactions. When exposed to an acidic environment, the manganese ions are released and able to interact with enzymes and other proteins, allowing them to catalyze biochemical reactions .
Cellular Effects
It is known that manganese ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Manganese citrate exerts its effects at the molecular level through its manganese ions. These ions can bind to biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Manganese citrate can improve base-calling accuracy in DNA sequencing reactions .
Metabolic Pathways
Manganese citrate is involved in several metabolic pathways. The manganese ions can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El citrato de manganeso se puede sintetizar mediante la reacción de sales de manganeso, como el cloruro de manganeso o el sulfato de manganeso, con ácido cítrico. La reacción suele tener lugar en una solución acuosa, donde los iones de manganeso reaccionan con el ácido cítrico para formar this compound. Las condiciones de reacción suelen implicar calentar la solución para facilitar la reacción y garantizar la disolución completa de los reactivos .
Métodos de producción industrial
La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso puede incluir pasos adicionales para purificar el producto y garantizar una alta ionización y solubilidad. Un método consiste en preparar una mezcla de anhídrido cítrico y sales de manganeso, seguido de calentamiento y agitación controlados para producir this compound con alta ionización, lo que lo hace fácilmente soluble en agua y más biodisponible .
Análisis De Reacciones Químicas
Tipos de reacciones
El citrato de manganeso experimenta diversas reacciones químicas, entre ellas:
Oxidación: El manganeso en el this compound puede oxidarse a estados de oxidación más altos, como el óxido de manganeso (IV).
Reducción: El this compound puede reducirse a estados de oxidación más bajos, como los iones de manganeso (II).
Sustitución: El this compound puede participar en reacciones de sustitución en las que el ligando citrato se reemplaza por otros ligandos.
Reactivos y condiciones comunes
Oxidación: El peróxido de hidrógeno en soluciones básicas puede oxidar el manganeso (II) a manganeso (IV), formando dióxido de manganeso.
Reducción: Los agentes reductores como el bismutato de sodio pueden reducir el manganeso (IV) a manganeso (II).
Sustitución: Las reacciones con otros agentes quelantes pueden conducir a la sustitución del citrato por otros ligandos.
Principales productos formados
Oxidación: Dióxido de manganeso (MnO₂)
Reducción: Iones de manganeso (II) (Mn²⁺)
Sustitución: Diversos complejos de manganeso con diferentes ligandos.
Comparación Con Compuestos Similares
Compuestos similares
Citrato de magnesio: Similar en estructura pero contiene magnesio en lugar de manganeso. Se utiliza como laxante y suplemento dietético.
Citrato de calcio: Contiene calcio y se utiliza para abordar las deficiencias de calcio y apoyar la salud ósea.
Citrato de zinc: Contiene zinc y se utiliza en suplementos dietéticos para el apoyo inmunitario y la activación de enzimas .
Singularidad
El citrato de manganeso es único debido a su papel específico en la activación de enzimas dependientes del manganeso y su participación en diversos procesos metabólicos. A diferencia de otros compuestos de citrato, el this compound aborda específicamente las deficiencias de manganeso y apoya funciones que son exclusivas del manganeso, como la activación de la superóxido dismutasa de manganeso .
Propiedades
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVRWNUUOUXDFH-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Mn+2].[Mn+2].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Mn3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047496 | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, White solid; [Hawley] | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5916 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in water in presence of sodium citrate | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
10060-26-1, 10024-66-5, 5968-88-7 | |
| Record name | Manganese citrate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010060261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese citrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14495 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, manganese salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Manganese citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimanganese dicitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citric acid, manganese salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE CITRATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74NE0422XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MANGANESE CITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2147 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula and weight of manganese citrate can vary depending on the oxidation state of manganese and the degree of hydration. For instance, the mononuclear manganese(II) citrate complex (NH4)4[MnII(C6H5O7)2] (1) has a molecular weight of 545.27 g/mol. []
A: Various spectroscopic techniques are employed to characterize manganese citrate, including UV/visible, electron paramagnetic resonance (EPR), Fourier-transform infrared (FTIR), and magnetic susceptibility measurements. [] These techniques provide valuable insights into the oxidation state of manganese, the coordination environment, and the magnetic properties of the complex.
A: The stability of manganese citrate can be influenced by factors such as pH, temperature, and the presence of other ions. Research indicates that manganese citrate solutions can form precipitates over time, particularly under alkaline conditions. []
A: Manganese citrate has been investigated for its potential catalytic activity in various reactions. For example, it has been explored as a precursor for synthesizing manganese oxide nanoparticles, which are of interest for their catalytic, magnetic, and electrochemical properties. []
ANone: The dissolution rate and solubility of manganese citrate can be affected by factors such as pH, temperature, particle size, and the presence of other excipients or additives.
A: Manganese is an essential trace element for humans and plays a crucial role in various physiological processes. Citrate, as a naturally occurring molecule in the citric acid cycle, can form complexes with manganese. This complexation can influence the bioavailability and transport of manganese within biological systems. []
A: While manganese is essential, excessive exposure to manganese can be toxic. [] The toxicological profile of manganese citrate would depend on factors such as dose, route of exposure, and individual susceptibility.
A: Research has demonstrated that the addition of manganese citrate to DNA sequencing reactions using rhodamine-based fluorescent dye-terminators can enhance base-calling accuracy. [] Manganese citrate improves the uniformity of electropherogram profiles, leading to more accurate determination of DNA sequences.
A: Studies have investigated the influence of manganese citrate on the growth and polysaccharide production of the medicinal mushroom Trametes versicolor. Results indicate that the addition of manganese citrate to the growth medium can affect the yield of biomass and the production of exo- and endopolysaccharides. [, , ] The specific effects, such as increased biomass or altered polysaccharide ratios, can vary depending on the concentration of manganese citrate and the composition of the growth medium.
ANone: Common analytical methods used to characterize and quantify manganese citrate include:
- Elemental analysis: Determining the percentage composition of carbon, hydrogen, nitrogen, and manganese. []
- Spectroscopic techniques: As mentioned earlier, techniques like UV/Vis, EPR, and FTIR are used to analyze the structure and properties of the complex. []
- Chromatographic methods: High-performance liquid chromatography (HPLC) can be used to separate and quantify manganese citrate in mixtures. []
- X-ray crystallography: Provides detailed information about the three-dimensional structure of crystalline manganese citrate complexes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![PYRIDINE,2-[1-[(TRIMETHYLSILYL)METHYL]ETHENYL]-(9CI)](/img/structure/B158861.png)











